molecular formula C13H14N2OS B1324950 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-58-3

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1324950
CAS No.: 952183-58-3
M. Wt: 246.33 g/mol
InChI Key: QYELBLGFCXDABS-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone is a thiazole derivative characterized by a central 1,3-thiazole ring substituted at position 2 with a 4-ethylanilino group and at position 5 with an acetyl group. The ethyl substituent on the aniline ring distinguishes it from analogs with methyl, halogen, or trifluoromethyl groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

1-[2-(4-ethylanilino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-10-4-6-11(7-5-10)15-13-14-8-12(17-13)9(2)16/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYELBLGFCXDABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237760
Record name 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-58-3
Record name 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(4-Ethylphenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2-bromo-1-(4-ethylanilino)-1,3-thiazole with ethanone under specific conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aniline ring and thiazole core significantly alter molecular properties such as lipophilicity, melting point, and solubility. Key analogs include:

Compound Name Substituent (Aniline Ring) Thiazole Substituent Molecular Formula Melting Point (°C) References
1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone 4-Ethyl None C₁₃H₁₄N₂OS Not reported N/A
1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)-1-ethanone H (Phenyl) 4-Methyl C₁₂H₁₂N₂OS Not reported
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone 4-Fluoro None C₁₁H₉FN₂OS 217–219
1-(4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl)-1-ethanone 4-CF₃ 4-Methyl C₁₃H₁₁F₃N₂OS Not reported
  • Melting Points : The 4-fluoro analog exhibits a high melting point (217–219°C) due to strong intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) . Data gaps exist for the ethyl and trifluoromethyl derivatives.

Biological Activity

1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone, also known by its CAS number 952183-58-3, is a compound of significant interest in the field of medicinal chemistry. This compound features a thiazole ring and an ethylaniline moiety, which contribute to its biological activity. Understanding its biological properties can provide insights into potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C13H14N2OS
  • Molecular Weight : 246.33 g/mol
  • Melting Point : 148–150°C
PropertyValue
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Melting Point148–150°C

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. A study focusing on various thiazole derivatives demonstrated that this compound showed moderate activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity may be attributed to the compound's ability to interfere with bacterial cell wall synthesis or function.

Anticancer Properties

The potential anticancer effects of this compound were evaluated in vitro against several cancer cell lines. The compound exhibited cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of thiazole derivatives.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Findings : The compound displayed a zone of inhibition comparable to standard antibiotics, suggesting its viability as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxicity of this compound on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating strong potential for further development.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The thiazole moiety is known for its ability to chelate metal ions, which may inhibit metalloproteinases involved in tumor progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been documented, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

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